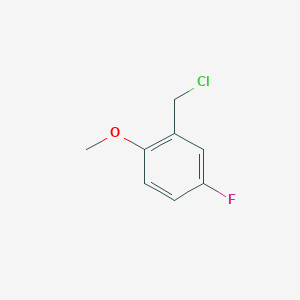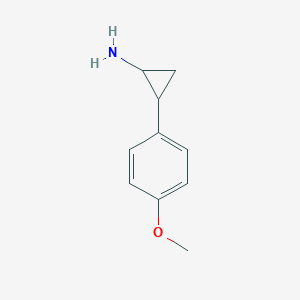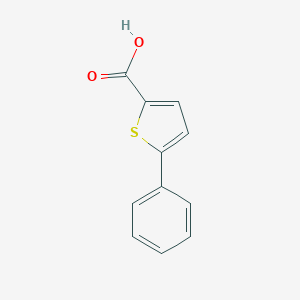
5-苯基噻吩-2-羧酸
概览
描述
5-Phenylthiophene-2-carboxylic acid is a compound that has been studied for its potential use in various applications, including as a lead compound for new antirheumatic drugs. It is a derivative of thiophene, a heterocyclic compound that is known for its aromaticity and stability due to the presence of a sulfur atom in its ring structure. The phenyl group attached to the thiophene ring may contribute to the compound's pharmacological properties, as seen in the metabolite of esonarimod, which has been developed as an antirheumatic drug .
Synthesis Analysis
The synthesis of thiophene derivatives, including those with carboxylic acid functionalities, can be achieved through various methods. One approach involves the Fiesselmann reaction, which allows for the closure of the thiophene ring and the introduction of substituents such as alkyl chains or aryl groups . Another method described involves the synthesis of thieno[3,2-b]thiophene-2-carboxylic acids and their derivatives, which can form supramolecular liquid-crystalline complexes through intermolecular hydrogen bonding . Additionally, the electrosynthesis technique has been developed for the preparation of dihydrothiophene carboxylic acids, which can be influenced by the nature of the cation in the electrolyte used .
Molecular Structure Analysis
The molecular structure of 5-phenylthiophene-2-carboxylic acid derivatives plays a crucial role in their biological activity. Structure-activity relationship studies have indicated that certain derivatives, such as those with bromo or chloro substituents on the phenyl ring, exhibit potent suppressive effects against adjuvant-induced arthritis in rats . Furthermore, molecular docking simulations have been performed to predict the binding modes of these compounds within the active sites of target enzymes, suggesting that the 2-amino-5-phenylthiophene-3-carboxylic acid scaffold could be a promising template for anti-tuberculosis drugs .
Chemical Reactions Analysis
Thiophene-based derivatives can undergo various chemical reactions, including Suzuki cross-coupling reactions, which allow for the synthesis of a wide range of novel compounds with potential spasmolytic activity . Additionally, carboxylic acids and esters can be converted into S,S'-diphenyl acetals and phenyl sulfides using thexylphenylthioborane, demonstrating the versatility of thiophene carboxylic acids in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of polythiophene carboxylic acids have been studied, revealing unique behaviors such as pH-induced conformational changes from aggregated to extended states, which differ from common flexible polyelectrolytes like poly(acrylic acid) . The spectral transitions and titration behavior of these compounds are also of interest, as they can provide insights into the solution properties and potential applications of thiophene carboxylic acids in various fields .
科研应用
抗风湿药物:已合成5-苯基噻吩-2-羧酸衍生物,并评估其作为抗风湿药物的潜力。这些化合物对小鼠的白细胞介素-1表现出显著的拮抗作用,并对大鼠的佐剂诱导性关节炎具有抑制作用(Noguchi et al., 2003)。
抗结核活性:已发现5-苯基噻吩-2-羧酸衍生物能抑制结核分枝杆菌的生长,包括多药耐药和广泛耐药菌株。这表明它们有望成为新的抗结核药物模板(Lu et al., 2011)。
抗菌药物:已合成各种5-苯基噻吩-2-羧酸衍生物,并显示出中等到良好的抗微生物活性。这突显了它们在抗菌药物开发领域的相关性(Babu et al., 2016)。
聚合物科学:已合成并表征了5-苯基噻吩-2-羧酸衍生物聚(2-噻吩-3-基-丙二酸)。由于其良好的热稳定性和半导体性能,它在选择性电渗析膜、废水处理或离子选择性膜用于生物医学用途中具有潜在应用(Bertran et al., 2010)。
荧光生物传感器:作为荧光生物传感器使用的5-苯基噻吩-2-羧酸衍生物,在与牛血清白蛋白等蛋白质结合时显示出增强的单体发射。这表明它在蛋白质分析中的应用(Hu et al., 2016)。
抗血栓药物:5-苯基噻吩-2-羧酸衍生物已显示出良好的体内抗血栓活性,表明它们在心血管疾病治疗中的潜力(Babu et al., 2017)。
解痉活性:5-苯基噻吩-2-羧酸衍生物的新型噻吩基衍生物表现出强效的解痉效果,表明它们在治疗痉挛性疾病中的潜力(Rasool et al., 2020)。
降糖活性:与5-苯基噻吩-2-羧酸相关的某些苯基烷氧环丙烷羧酸衍生物显示出显著的降血糖活性,表明它们在糖尿病治疗中的潜力(Eistetter & Wolf, 1982)。
Safety And Hazards
5-Phenylthiophene-2-carboxylic acid is irritating to eyes, respiratory system, and skin . It is advised to rinse immediately with plenty of water in case of eye contact, and wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes in case of skin contact .
性质
IUPAC Name |
5-phenylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMFBCDNJUZQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353040 | |
| Record name | 5-Phenylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylthiophene-2-carboxylic acid | |
CAS RN |
19163-24-7 | |
| Record name | 5-Phenylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenyl-2-thiophenecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

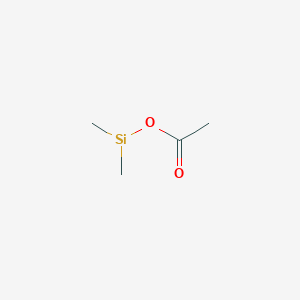
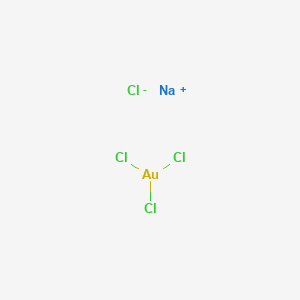
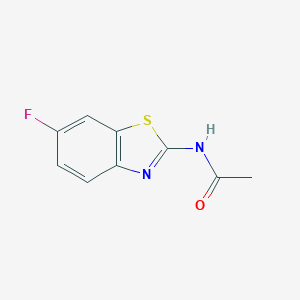
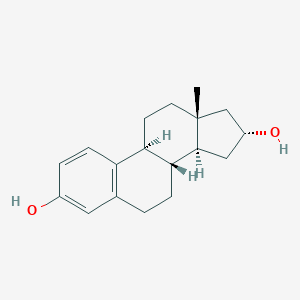
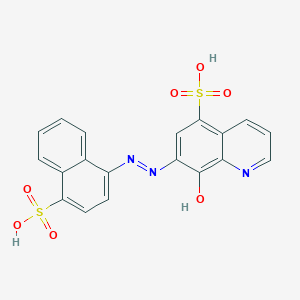
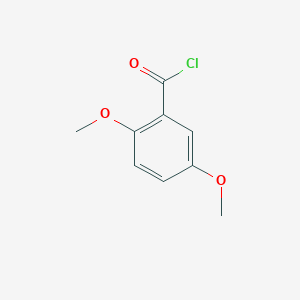
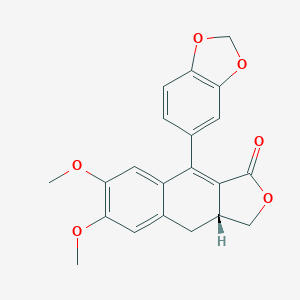
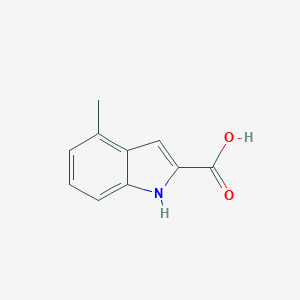
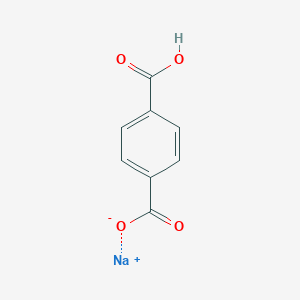

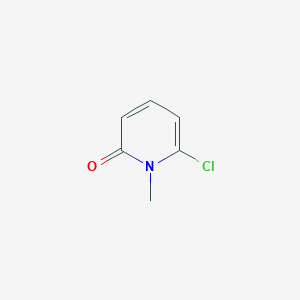
![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)
